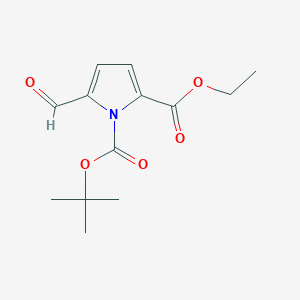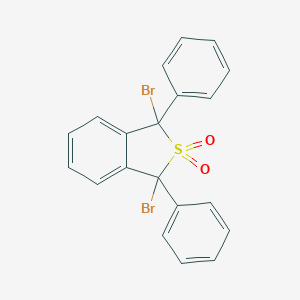
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid is an organic compound with the molecular formula C15H22O2 It is a derivative of benzoic acid, characterized by the presence of three methyl groups and a neopentyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid typically involves the acylation of sym-trimethylbenzene with chloroacetyl chloride in the presence of an acylating catalyst. This reaction is followed by a chloroform reaction with sodium hypochlorite, using a phase transfer catalyst such as quaternary ammonium salt. The final step involves hydrolysis, extraction, acid neutralization, and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing environmental impact and production costs.
化学反应分析
Types of Reactions
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.
科学研究应用
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylbenzoic acid: Similar structure but lacks the neopentyl group.
3,5-Dimethylbenzoic acid: Contains two methyl groups instead of three.
4-tert-Butylbenzoic acid: Contains a tert-butyl group instead of a neopentyl group.
Uniqueness
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid is unique due to the presence of both three methyl groups and a neopentyl group on the benzene ring. This unique structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33g/mol |
IUPAC 名称 |
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid |
InChI |
InChI=1S/C15H22O2/c1-9-7-10(2)13(14(16)17)11(3)12(9)8-15(4,5)6/h7H,8H2,1-6H3,(H,16,17) |
InChI 键 |
ZSQNERWLNJWTHT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1CC(C)(C)C)C)C(=O)O)C |
规范 SMILES |
CC1=CC(=C(C(=C1CC(C)(C)C)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Bis(acetyloxy)-3,4,6-tris[(2,2-dimethylpropanoyl)oxy]cyclohexyl pivalate](/img/structure/B515035.png)
![N'-[1-ethoxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-ylidene]benzenesulfonohydrazide](/img/structure/B515036.png)



![2,3-Piperidinedione 3-{[5-(benzyloxy)-2-fluorophenyl]hydrazone}](/img/structure/B515044.png)


![2-phenyl-1H-dibenzo[e,g]indole](/img/structure/B515049.png)
![[2-(4-Bromobenzoyl)-1,2-dihydrocyclobuta[l]phenanthren-1-yl](4-bromophenyl)methanone](/img/structure/B515057.png)
![5-Bromopentacyclo[8.6.6.0~3,8~.0~11,16~.0~17,22~]docosa-3,5,7,11,13,15,17,19,21-nonaene](/img/structure/B515058.png)
![benzyl 5-{2-nitrobenzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline-6(5H)-carboxylate](/img/structure/B515059.png)
![2-[3,4-bis(benzyloxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B515061.png)

